molecular formula C30H29N5O2 B2701857 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide CAS No. 922845-42-9

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide

カタログ番号: B2701857
CAS番号: 922845-42-9
分子量: 491.595
InChIキー: FIOBEOKRFLYMHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a potent and selective small molecule inhibitor identified for research into kinase signaling pathways. This compound features a pyrazolopyrimidinone core, a structure known to confer kinase inhibitory activity, which is conjugated to a 3,3-diphenylpropanamide group via an ethylether linker. While specific target data is proprietary, its structural similarity to known scaffolds suggests potential application as an inhibitor of kinases like JAK or TEC family members, which are critical in immunology and oncology research. Researchers can utilize this compound to probe cellular signaling mechanisms, validate novel drug targets , and investigate its effects in disease models, particularly those involving immune cell signaling or proliferation. Available with comprehensive analytical documentation including HPLC and MS to ensure identity and purity, this chemical is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O2/c1-22-9-8-10-23(17-22)20-34-21-32-29-27(30(34)37)19-33-35(29)16-15-31-28(36)18-26(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-14,17,19,21,26H,15-16,18,20H2,1H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOBEOKRFLYMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H31N5O2
  • Molecular Weight : 409.5 g/mol
  • CAS Number : 921897-04-3
  • Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The pyrazolo[3,4-d]pyrimidine structure is known for its ability to act as a kinase inhibitor, which plays a crucial role in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.
  • Cell Cycle Arrest : Flow cytometry analyses have demonstrated that this compound can cause cell cycle arrest in various cancer cell lines.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. It has been evaluated against several non-small cell lung cancer (NSCLC) cell lines.

Cell LineIC50 (µM)Mechanism
A549-P1.48Induces apoptosis and cell cycle arrest
H19752.76Downregulates EGFR and c-Met phosphorylation
PC-91.95Induces apoptosis via mitochondrial pathway

In vivo studies using A549-P tumor-bearing nude mice demonstrated a significant tumor growth inhibition rate of 55.3% at a dosage of 60 mg/kg, compared to the control group treated with afatinib, which showed a 46.4% inhibition rate.

Neuroprotective Effects

Recent studies have suggested that the compound may also exhibit neuroprotective effects by acting as an NMDA receptor antagonist, which could be beneficial in conditions such as neurodegenerative diseases.

Case Studies

  • Study on NSCLC :
    • Conducted on three NSCLC cell lines (A549-P, H1975, PC-9).
    • Results indicated that the compound effectively inhibited cell proliferation and induced apoptosis.
    • Western blot analysis revealed downregulation of key survival pathways involving EGFR and AKT phosphorylation.
  • Neuroprotection Study :
    • Investigated the effects on neuronal cells subjected to oxidative stress.
    • Findings suggested that the compound reduced neuronal death and preserved cell viability by modulating oxidative stress responses.

類似化合物との比較

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from analogs:

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones often target ATP-binding pockets in kinases. The diphenylpropanamide group may compete with ATP’s adenine ring, while the 3-methylbenzyl group could occupy hydrophobic regions .
  • Selectivity : Fluorine in the compound may enhance selectivity for kinases with polar active sites (e.g., VEGFR2), whereas the target compound’s lipophilic groups might favor targets like BTK or EGFR .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。